![molecular formula C13H19N3O4S B2912882 N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide CAS No. 692732-90-4](/img/structure/B2912882.png)

N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

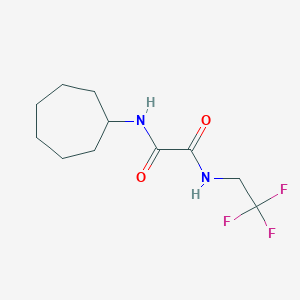

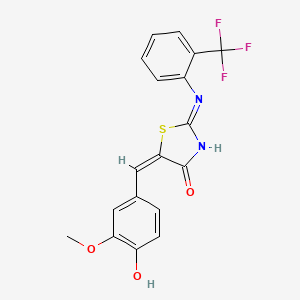

N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide , also known by its chemical formula C10H14N2O3S , is a synthetic compound. It belongs to the class of acetamides and contains a morpholine ring. The compound’s structure incorporates a dimethylsulfamoyl group attached to the phenyl ring. Its molecular weight is approximately 242.3 g/mol .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Pharmaceutical Testing

This compound is used in pharmaceutical testing . It serves as a reference standard for accurate results, ensuring the reliability and validity of the tests conducted .

Chemical Synthesis

“N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide” is used in chemical synthesis . It’s a part of a collection of unique chemicals provided for early discovery researchers .

Enantioselective Arylation

This compound plays a crucial role in the enantioselective arylation of N,N-dimethylsulfamoyl-protected aldimines . This process allows access to a broad range of chiral diarylmethylamines in high yields (up to 98%) with uniformly excellent enantioselectivities (up to 99% ee) .

Biologically Active Molecules Construction

The compound is used in the construction of biologically active molecules possessing a chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline core such as Solifenacin and (S)- (+)-Cryptostyline II . This method is highly efficient and provides a facile way to construct these molecules .

Rhodium-Catalyzed Addition

“N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide” is used in the rhodium-catalyzed addition of arylboroxines to N,N-dimethylsulfamoyl-protected aldimines . This reaction is highly enantioselective and allows the production of a wide range of chiral diarylmethylamines .

Arylation of N-tosyl arylimines

This compound is also applicable to the arylation of N-tosyl arylimines . This expands its utility in various chemical reactions and increases its importance in the field of organic chemistry .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-15(2)21(18,19)12-5-3-11(4-6-12)14-13(17)16-7-9-20-10-8-16/h3-6H,7-10H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQNFTKUCDVHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-methyl-3-[(1-propan-2-yltetrazol-5-yl)sulfanylmethyl]azetidin-2-one](/img/structure/B2912801.png)

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)

![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)